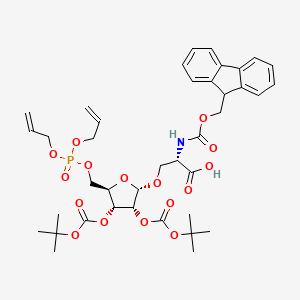
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl: is a complex organic compound that combines several functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a serine amino acid, a ribose sugar with di-tert-butyl dicarbonate (diBoc) protecting groups, and a 5-phosphate group with diallyl protecting groups. This compound is primarily used in peptide synthesis and nucleic acid chemistry due to its unique structural features and protective groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl involves multiple steps, each requiring specific reaction conditions:
Fmoc Protection: The serine amino acid is first protected with the Fmoc group using Fmoc-Cl in the presence of a base like sodium carbonate.
Ribose Protection: The ribose sugar is protected with di-tert-butyl dicarbonate (diBoc) using di-tert-butyl dicarbonate and a base like triethylamine.
Phosphorylation: The protected ribose is then phosphorylated at the 5-position using a phosphorylating agent such as phosphorus oxychloride.
Diallyl Protection: The phosphate group is protected with diallyl groups using diallyl chlorophosphate in the presence of a base like pyridine.
Coupling: Finally, the Fmoc-Ser and Ribose(diBoc)-5-phosphatediAllyl are coupled using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automated peptide synthesizers and nucleic acid synthesizers are often used to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl undergoes various chemical reactions, including:
Deprotection Reactions: Removal of protecting groups under specific conditions.
Coupling Reactions: Formation of peptide or nucleic acid bonds.
Oxidation and Reduction: Modifications of functional groups.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for diBoc removal, and palladium catalysts for diallyl removal.
Coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Oxidation and Reduction: Hydrogen peroxide for oxidation, sodium borohydride for reduction.
Major Products
Deprotected Serine-Ribose-5-phosphate: After removal of all protecting groups.
Peptide or Nucleic Acid Conjugates: Formed through coupling reactions.
Scientific Research Applications
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl: is widely used in scientific research, including:
Peptide Synthesis: As a building block for synthesizing complex peptides.
Nucleic Acid Chemistry: For the synthesis of modified nucleotides and oligonucleotides.
Bioconjugation: In the development of bioconjugates for drug delivery and diagnostics.
Medicinal Chemistry: For the design of novel therapeutic agents.
Industrial Applications: In the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl involves its ability to participate in peptide and nucleic acid synthesis. The protecting groups ensure selective reactions at specific sites, allowing for the precise construction of complex molecules. The compound interacts with various molecular targets, including enzymes and receptors, through its functional groups.
Comparison with Similar Compounds
Fmoc-Ser-Ribose(diBoc)-5-phosphatediAllyl: is unique due to its combination of protecting groups and functional moieties. Similar compounds include:
Fmoc-Ser-Ribose(diBoc)-5-phosphate: Lacks the diallyl protecting groups.
Fmoc-Ser-Ribose-5-phosphatediAllyl: Lacks the diBoc protecting groups.
Fmoc-Ser-Ribose(diBoc)-5-phosphate: Lacks both diallyl and diBoc protecting groups.
These compounds differ in their protecting groups, which influence their reactivity and applications.
Properties
Molecular Formula |
C39H50NO16P |
|---|---|
Molecular Weight |
819.8 g/mol |
IUPAC Name |
(2S)-3-[(2S,3R,4R,5R)-5-[bis(prop-2-enoxy)phosphoryloxymethyl]-3,4-bis[(2-methylpropan-2-yl)oxycarbonyloxy]oxolan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C39H50NO16P/c1-9-19-49-57(46,50-20-10-2)51-23-30-31(53-36(44)55-38(3,4)5)32(54-37(45)56-39(6,7)8)34(52-30)47-22-29(33(41)42)40-35(43)48-21-28-26-17-13-11-15-24(26)25-16-12-14-18-27(25)28/h9-18,28-32,34H,1-2,19-23H2,3-8H3,(H,40,43)(H,41,42)/t29-,30+,31+,32+,34-/m0/s1 |
InChI Key |
RZCMNHWDYRLSBE-FROVXTLLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)O[C@@H]1[C@H](O[C@@H]([C@@H]1OC(=O)OC(C)(C)C)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COP(=O)(OCC=C)OCC=C |
Canonical SMILES |
CC(C)(C)OC(=O)OC1C(OC(C1OC(=O)OC(C)(C)C)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)COP(=O)(OCC=C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


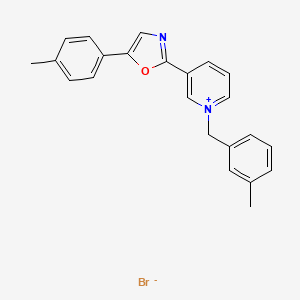
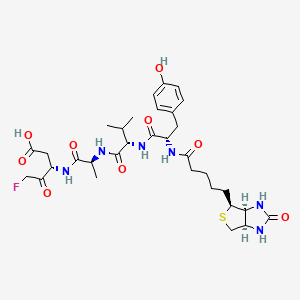
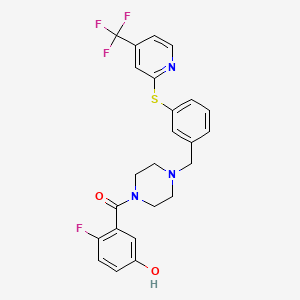
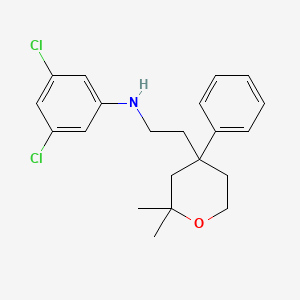

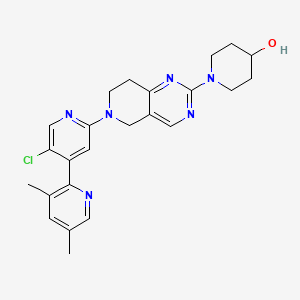

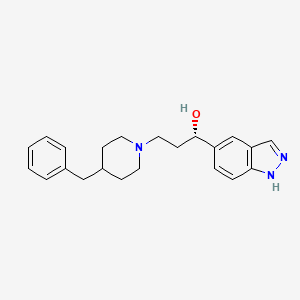
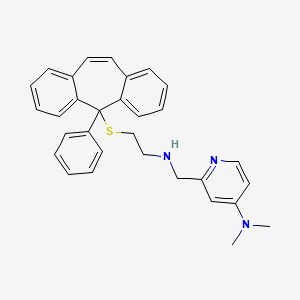

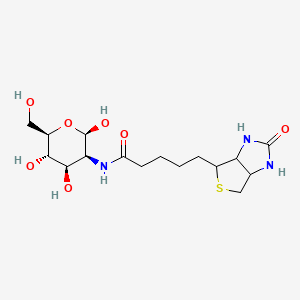
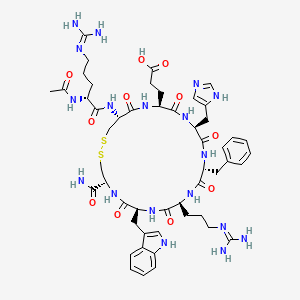
![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)
